

An In-depth Technical Guide to the Synthesis of Pyridafof

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Compound of Interest

Compound Name: Pyridafof

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Abstract

Pyridafof, with the chemical name 6-chloro-3-phenyl-4-pyridazinol, is a significant herbicide and the primary phytotoxic metabolite of the herbicide Pyridate.[1][2] Its mode of action involves the inhibition of photosynthetic electron transport at the photosystem II receptor site. This technical guide provides a comprehensive overview of the plausible synthetic pathways for **Pyridafof**, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication by researchers in the field.

Introduction

Pyridafof is a pyridazine-based herbicide that exhibits activity against a variety of broadleaved weeds and grasses.[1] It is structurally characterized by a chlorinated pyridazine ring substituted with a phenyl group and a hydroxyl group. Understanding its synthesis is crucial for the development of new herbicidal agents and for studying its environmental fate and metabolic pathways. This guide outlines two primary synthetic routes to **Pyridafof**, compiled from various scientific sources.

Synthetic Pathways

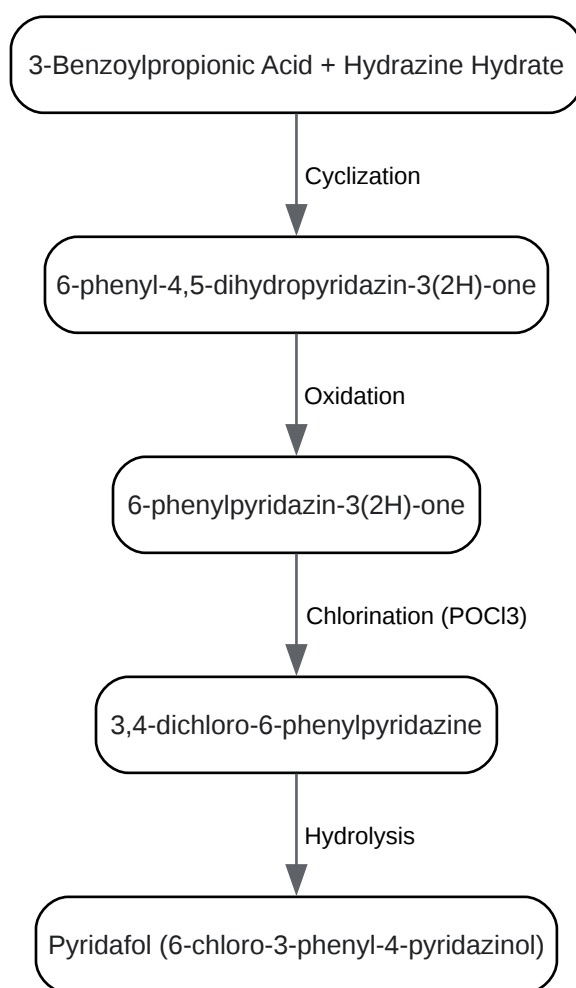
Two principal synthetic pathways for **Pyridafof** have been identified in the literature. Pathway A involves the construction of the pyridazinone ring followed by chlorination and hydroxylation.

Pathway B, the reported commercial route, starts with a pre-functionalized pyridazine precursor.

Pathway A: From 3-Benzoylpropionic Acid

This pathway begins with the readily available starting materials, 3-benzoylpropionic acid and hydrazine, to construct the core pyridazinone structure.

Logical Flow of Pathway A



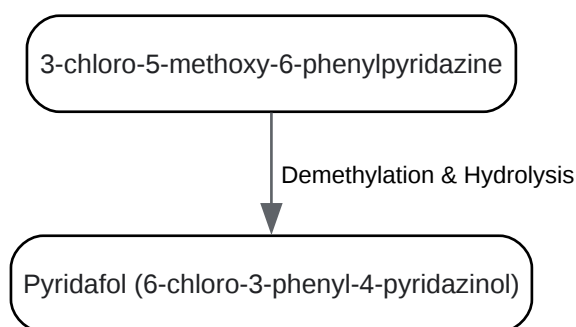
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Caption: Synthetic Pathway A for **Pyridafol**.

Pathway B: Commercial Synthesis Route

The commercial synthesis of **Pyridafol** is reported to start from 3-chloro-5-methoxy-6-phenylpyridazine.[3]

Logical Flow of Pathway B



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Caption: Commercial Synthesis Route for **Pyridafol**.

Detailed Experimental Protocols

The following protocols are detailed composite procedures based on established methodologies for similar chemical transformations.

Pathway A: Step-by-Step Synthesis

Step 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This step involves the cyclization of 3-benzoylpropionic acid with hydrazine hydrate.[4]

- Materials: 3-Benzoylpropionic acid, Hydrazine hydrate (80%), Ethanol.
- Procedure:
 - In a round-bottom flask, dissolve 3-benzoylpropionic acid (0.1 M) in ethanol (25 mL).
 - Add hydrazine hydrate (1 mL) to the solution.
 - Reflux the reaction mixture for 8 hours.
 - After reflux, concentrate the solution and pour it into ice-cold water.

- Collect the resulting precipitate by filtration and crystallize from ethanol to yield 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one.[4]

Step 2: Oxidation to 6-phenylpyridazin-3(2H)-one

- Materials: 6-phenyl-4,5-dihydropyridazin-3(2H)-one, Bromine, Acetic acid.
- Procedure:
 - Dissolve the product from Step 1 in glacial acetic acid.
 - Slowly add a solution of bromine in acetic acid at room temperature.
 - Stir the mixture for 15-30 minutes.
 - Pour the reaction mixture into water and collect the precipitate.
 - Recrystallize from a suitable solvent to obtain 6-phenylpyridazin-3(2H)-one.

Step 3: Chlorination to 3,4-dichloro-6-phenylpyridazine

This step utilizes a strong chlorinating agent, phosphorus oxychloride.

- Materials: 6-phenylpyridazin-3(2H)-one, Phosphorus oxychloride (POCl_3).
- Procedure:
 - In a flask equipped with a reflux condenser, carefully add 6-phenylpyridazin-3(2H)-one to an excess of phosphorus oxychloride.
 - Reflux the mixture for 4 hours.[5]
 - After cooling, pour the reaction mixture onto crushed ice.
 - Neutralize the solution with a 4% NaOH solution.
 - Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like benzene to obtain the chlorinated product.[5]

Step 4: Selective Hydrolysis to **Pyridafof**

- Materials: 3,4-dichloro-6-phenylpyridazine, Aqueous base (e.g., NaOH).
- Procedure:
 - Suspend the chlorinated pyridazine in an aqueous basic solution.
 - Heat the mixture under controlled temperature to facilitate selective hydrolysis of the chlorine at the 4-position.
 - Monitor the reaction by TLC.
 - Upon completion, acidify the reaction mixture to precipitate the product.
 - Filter, wash with water, and recrystallize to obtain **Pyridafof**.

Pathway B: Commercial Route Protocol Outline

The commercial synthesis involves the demethylation and subsequent hydrolysis of 3-chloro-5-methoxy-6-phenylpyridazine.[3]

- Materials: 3-chloro-5-methoxy-6-phenylpyridazine, Demethylating agent (e.g., a strong acid or a nucleophilic agent like an amine), Water.
- Procedure Outline:
 - The starting material is treated with a demethylating agent. The choice of agent and reaction conditions (solvent, temperature) is critical for achieving selective demethylation without affecting other parts of the molecule.
 - The reaction is heated for a specified period.
 - Following demethylation, the intermediate is hydrolyzed in situ or in a separate step to yield **Pyridafof**.
 - Workup and purification would involve extraction and recrystallization.

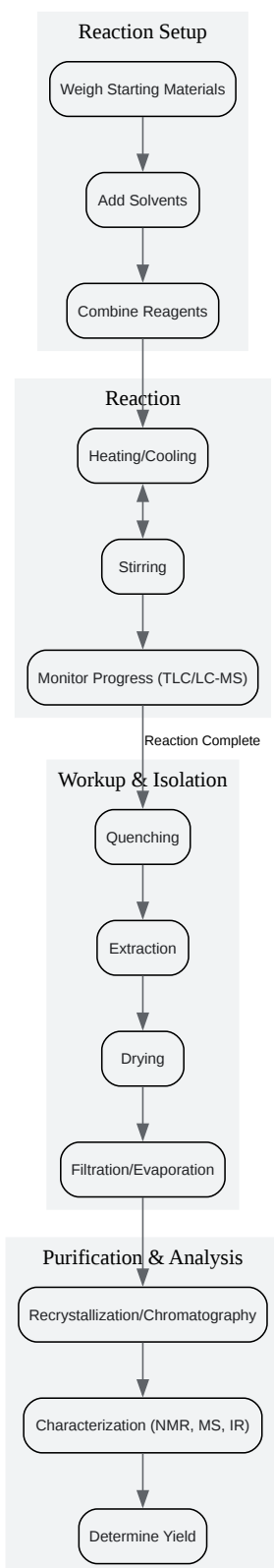
Quantitative Data

The following table summarizes the available quantitative data for the synthesis of **Pyridafol** and its intermediates. It is important to note that yields can vary based on reaction scale and specific conditions.

Step	Starting Material	Product	Reagents	Solvent	Yield	Reference
Pathway A: Step 1	3-Benzoylpropionic acid	6-phenyl-4,5-dihydropyridazin-3(2H)-one	Hydrazine hydrate	Ethanol	High	[4]
Pathway A: Step 3 (Analogous Reaction)	4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one	3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine	Phosphorus oxychloride	None	86%	[5]
Synthesis of a related pyridazinone	Mucochloric acid, Benzene	5-Chloro-6-phenylpyridazin-3(2H)-one	AlCl ₃ , Hydrazine hydrate	DMF	68%	[6]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a single synthetic step, from reaction setup to product isolation and analysis.



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Caption: General Experimental Workflow.

Conclusion

The synthesis of **Pyridafol** can be achieved through multiple pathways, with the route starting from 3-benzoylpropionic acid offering a well-documented approach based on analogous reactions. The commercial synthesis provides a more direct but potentially less accessible route for academic research due to the starting material's availability. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists and researchers, enabling further exploration and development in the field of pyridazine-based herbicides. Careful optimization of each step is recommended to achieve the best possible yields and purity.

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